molecular formula C6H7F2N3O B2516193 3-(2,2-Difluoroethoxy)pyrazin-2-amine CAS No. 1697876-30-4

3-(2,2-Difluoroethoxy)pyrazin-2-amine

Cat. No.: B2516193
CAS No.: 1697876-30-4
M. Wt: 175.139
InChI Key: HCALTEGTIZHQEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,2-Difluoroethoxy)pyrazin-2-amine is a chemical compound with the molecular formula C6H7F2N3O and a molecular weight of 175.14 g/mol It is characterized by the presence of a pyrazine ring substituted with a 2,2-difluoroethoxy group and an amine group at the 2-position

Preparation Methods

The synthesis of 3-(2,2-Difluoroethoxy)pyrazin-2-amine typically involves the reaction of pyrazin-2-amine with 2,2-difluoroethanol under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity.

Chemical Reactions Analysis

3-(2,2-Difluoroethoxy)pyrazin-2-amine can undergo various chemical reactions, including:

Scientific Research Applications

3-(2,2-Difluoroethoxy)pyrazin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethoxy)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-(2,2-Difluoroethoxy)pyrazin-2-amine can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-(2,2-difluoroethoxy)pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2N3O/c7-4(8)3-12-6-5(9)10-1-2-11-6/h1-2,4H,3H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCALTEGTIZHQEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)N)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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